molecular formula C9H5ClF3N B6282078 2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile CAS No. 1247690-29-4

2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B6282078
CAS No.: 1247690-29-4
M. Wt: 219.6
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Description

2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H5ClF3N It is a nitrile derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a chlorine atom and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the nitrile group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Amines: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-(trifluoromethyl)phenol
  • 3-chloro-2-(trifluoromethyl)benzonitrile
  • 2-chloro-4-(trifluoromethyl)benzonitrile

Uniqueness

2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile is unique due to the specific positioning of the trifluoromethyl group and the nitrile functionality, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.

Properties

CAS No.

1247690-29-4

Molecular Formula

C9H5ClF3N

Molecular Weight

219.6

Purity

95

Origin of Product

United States

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